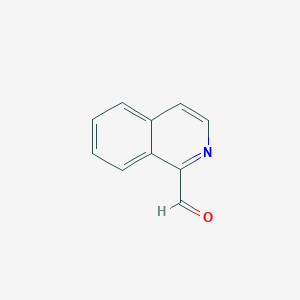

Isoquinoline-1-carbaldehyde

Vue d'ensemble

Description

Isoquinoline-1-carbaldehyde is an organic compound with the chemical formula C10H7CHO. It is a colorless liquid with a strong aromatic smell at room temperature. This compound is moderately soluble in most organic solvents such as ethanol, acetic acid, and ether. This compound is an important synthetic intermediate used in the production of various chemicals, including drugs, dyes, and pesticides .

Méthodes De Préparation

Isoquinoline-1-carbaldehyde can be synthesized through several methods. One common method involves the condensation reaction of p-methylphenylethynyl ether and formaldehyde. Another method includes the condensation reaction of 2-aminopyridine and formaldehyde . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of advanced technologies and equipment allows for the precise control of reaction parameters, ensuring consistent quality and high production rates.

Analyse Des Réactions Chimiques

Isoquinoline-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Oxidation: this compound can be oxidized to form isoquinoline-1-carboxylic acid.

Reduction: Reduction of this compound can yield isoquinoline-1-methanol.

Substitution: Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .

Applications De Recherche Scientifique

Therapeutic Applications

Isoquinoline-1-carbaldehyde and its derivatives have shown significant promise in various therapeutic areas due to their biological activities.

Anti-Inflammatory Properties

Recent studies indicate that this compound derivatives exhibit anti-inflammatory effects. For instance, synthesized isoquinoline-1-carboxamides were evaluated for their ability to inhibit pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Compounds with N-hydroxyphenyl substituents demonstrated potent inhibition of interleukin-6 (IL-6) and nitric oxide (NO) production, suggesting potential use in treating neuroinflammation .

Antitumor Activity

Isoquinoline compounds have been investigated for their antitumor properties. A study synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones, which were evaluated for antineoplastic activity in mice. The results indicated that these compounds could be promising candidates for cancer treatment due to their ability to inhibit tumor growth .

Neuroprotective Effects

Isoquinoline derivatives have also been explored for neuroprotective effects. The mechanism involves modulation of signaling pathways related to inflammation and apoptosis in neuronal cells, making them potential therapeutic agents for neurodegenerative diseases .

Conventional Synthesis Techniques

Traditional methods include the Pomeranz-Fritsch reaction, which involves the cyclization of 2-aminobenzylamine with carbonyl compounds to form isoquinoline derivatives .

Recent Advances

Recent advancements in synthetic methodologies have improved the efficiency of producing isoquinoline derivatives. For example, a convenient synthesis route has been reported using polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes with yields ranging from 75% to 88% .

Biological Activities

This compound exhibits a wide range of biological activities beyond anti-inflammatory and antitumor effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study: Anti-Cancer Activity

In a preclinical study, a series of isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and tested for their antitumor efficacy against various cancer cell lines. Results showed significant cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of isoquinoline derivatives demonstrated that specific compounds could significantly reduce neuronal apoptosis induced by oxidative stress. This opens avenues for developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mécanisme D'action

The mechanism of action of Isoquinoline-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific structure of the derivative and its intended application .

Comparaison Avec Des Composés Similaires

Isoquinoline-1-carbaldehyde can be compared to other similar compounds such as quinoline and its derivatives. While both isoquinoline and quinoline contain a benzene ring fused to a nitrogen-containing heterocycle, this compound has a unique aldehyde group at the 1-position, which imparts distinct reactivity and properties.

Similar compounds include:

Quinoline: A nitrogen-containing heterocyclic compound with a broad spectrum of bioactivity.

Isoquinoline: A structural isomer of quinoline with different chemical properties and reactivity.

Benzimidazole: Another nitrogen-containing heterocycle with significant biological activity

This compound’s unique structure and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

Activité Biologique

Isoquinoline-1-carbaldehyde, a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇NO, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isoquinoline structure characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring, with an aldehyde functional group at the 1-position. This unique structure enhances its reactivity and biological activity compared to other isoquinoline derivatives .

This compound exhibits a range of biological activities through various mechanisms:

- Inhibition of Sodium/Potassium-ATPase : Research indicates that this compound is a potent inhibitor of sodium/potassium-ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition can disrupt cellular processes such as nerve impulse transmission and muscle contraction .

- Anticancer Activity : The compound has been explored for its anticancer properties. It has shown efficacy against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and HCT116 (colon cancer) .

- Antiviral Effects : Isoquinoline derivatives have been studied for their potential in combating viral infections. In silico studies have indicated that some isoquinoline alkaloids may inhibit viral replication pathways, particularly in the context of SARS-CoV-2 .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

1. Anticancer Activity

In a study examining the cytotoxic effects of Isoquinoline derivatives, this compound was found to significantly inhibit the proliferation of HeLa and A549 cells. The study reported IC₅₀ values indicating effective dose ranges for these cell lines, suggesting its potential as an anticancer agent .

2. Antiviral Properties

Research focused on the structure-activity relationships (SAR) of isoquinoline alkaloids revealed that certain derivatives could bind effectively to SARS-CoV-2 proteins, potentially preventing viral entry into host cells. This highlights this compound's role in drug discovery against viral pathogens .

3. Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced LPS-induced inflammation in BV2 microglial cells. The compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α, showcasing its anti-inflammatory potential .

Propriétés

IUPAC Name |

isoquinoline-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORFVOWTVOJVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295325 | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-18-2 | |

| Record name | 4494-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a significant challenge in synthesizing imidazo-azines, and how does the first research article address this?

A1: Traditional methods for synthesizing imidazo-azines often involve multiple steps and harsh reaction conditions, leading to low yields and unwanted side products. The first research paper [] presents a novel approach using flash vacuum thermolysis (FVT) of tert-butylimines derived from various heterocyclic carbaldehydes, including Isoquinoline-1-carbaldehyde. This method offers several advantages: simplicity, efficiency, and the ability to produce imidazo-azines in good yields under relatively mild conditions.

Q2: The second research article describes a new synthetic route for polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes. What are the key starting materials and reaction components used in this synthesis?

A2: This research [] uses a three-component reaction involving Isoquinoline, 2-Bromoacetophenones, and Coumarin-β-chlorovinyl aldehydes to construct the desired polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes. This approach provides access to a diverse range of these compounds by varying the substituents on the starting materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.